molecular formula C18H18F3N3O4S B2567650 N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide CAS No. 2034575-39-6

N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2567650
CAS No.: 2034575-39-6
M. Wt: 429.41
InChI Key: XXXFUDBLIYFJFL-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a dimethylamine group at the sulfonamide nitrogen. The 4-position of the benzene ring is functionalized with an azetidine-1-carbonyl group, which is further linked to a 6-(trifluoromethyl)pyridin-2-yloxy moiety. The trifluoromethyl (CF₃) group enhances hydrophobicity and metabolic stability, while the azetidine ring introduces conformational rigidity compared to larger heterocycles like piperazine.

Properties

IUPAC Name

N,N-dimethyl-4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-23(2)29(26,27)14-8-6-12(7-9-14)17(25)24-10-13(11-24)28-16-5-3-4-15(22-16)18(19,20)21/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFUDBLIYFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and therapeutic potentials.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl-substituted pyridine, and an azetidine moiety. Its molecular formula is C19H20F3N3O3SC_{19}H_{20}F_3N_3O_3S, with a molecular weight of approximately 421.44 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation and metastasis. For instance, it has demonstrated significant inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing cancer cell division .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of caspases, which are essential for the apoptotic process .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity IC50 Value (μM) Cell Line Mechanism
Inhibition of MDA-MB-231 cells0.126Triple-Negative Breast Cancer (TNBC)Cell proliferation inhibition
Induction of apoptosis-MCF-7Caspase activation
Inhibition of MMP-2 and MMP-9-VariousEnzyme inhibition
Cell cycle arrest-MDA-MB-231G2/M phase arrest

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on TNBC : In a study involving mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups. The results indicated a promising therapeutic window for targeting aggressive breast cancers .
  • Selectivity Profile : The compound exhibited a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapy with reduced side effects .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic applicability .

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyridine/Pyrimidine Rings

The following compounds share the benzenesulfonamide scaffold and pyridine-based substituents but differ in key structural elements:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference(s)
Target Compound : N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide C₁₉H₁₈F₃N₃O₄S 441.42 Azetidine-1-carbonyl linker; dimethyl sulfonamide; 6-CF₃-pyridin-2-yloxy group
N,N-dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (SY230785) C₁₄H₁₃F₃N₂O₃S 346.33 Lacks azetidine-1-carbonyl; direct pyridin-2-yloxy linkage
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide C₁₃H₁₁F₃N₂O₃S 332.30 Monomethyl sulfonamide; simpler substitution pattern
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C₂₇H₂₃F₃N₄O₃ 524.50 Piperazine linker; acetamide substituent; 3-CF₃-benzoyl group

Key Observations :

  • Azetidine vs. Piperazine Linkers : The target compound’s azetidine ring (4-membered) confers greater conformational constraint compared to the piperazine derivatives (6-membered) in . This may enhance binding selectivity in enzyme inhibition .
  • Trifluoromethyl Positioning : Compounds with CF₃ at the 6-position of pyridine (e.g., SY230785) vs. 3- or 4-positions () may exhibit differences in electronic effects and intermolecular interactions .

Role of Trifluoromethyl Groups and Sulfonamide Linkages

The CF₃ group is a critical pharmacophore in many bioactive molecules due to its electron-withdrawing properties and metabolic resistance. In the target compound, its placement on the pyridine ring may optimize π-π stacking or hydrophobic interactions with target proteins. Sulfonamide groups, common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), contribute to hydrogen bonding and electrostatic interactions. The dimethylamine substituent on the sulfonamide nitrogen may reduce polarity, enhancing blood-brain barrier penetration compared to unsubstituted analogs .

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